

# Supercinnamaldehyde (CAS 70351-51-8): A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Supercinnamaldehyde

Cat. No.: B1252256

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## Introduction

**Supercinnamaldehyde**, with the CAS number 70351-51-8, is a potent and selective activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1] As a member of the TRP channel family, TRPA1 is a non-selective cation channel primarily expressed in nociceptive sensory neurons, where it functions as a sensor for a wide array of exogenous and endogenous noxious stimuli, including environmental irritants, inflammatory agents, and temperature changes. The activation of TRPA1 is a key event in the signaling pathways of pain, inflammation, and respiratory irritation. **Supercinnamaldehyde**, as a potent agonist, serves as a valuable pharmacological tool for studying the physiological and pathological roles of TRPA1 and for the screening and development of novel therapeutic agents targeting this channel.

## Chemical and Physical Properties

**Supercinnamaldehyde**, systematically named (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one, is a small molecule with a molecular formula of C<sub>12</sub>H<sub>11</sub>NO<sub>2</sub> and a molecular weight of 201.22 g/mol.[2] Its chemical structure features an indolinone core with a conjugated side chain containing a ketone functional group. This unsaturated aldehyde moiety is crucial for its biological activity.

Property	Value	Source
CAS Number	70351-51-8	[2]
Molecular Formula	C12H11NO2	[2]
Molecular Weight	201.22 g/mol	[2]
IUPAC Name	(3E)-1-methyl-3-(2-oxopropylidene)indol-2-one	
Canonical SMILES	<chem>CC(=O)C=C1C2=CC=CC=C2N(C1=O)C</chem>	
Topological Polar Surface Area	37.4 Å <sup>2</sup>	
XLogP3-AA	0.9	
Hydrogen Bond Donor Count	0	
Hydrogen Bond Acceptor Count	2	
Rotatable Bond Count	1	

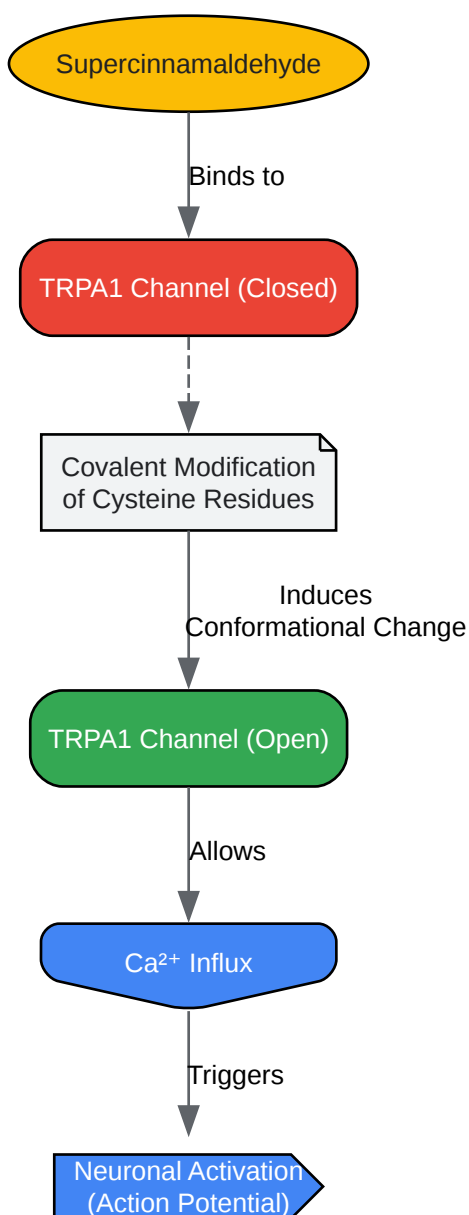
## Biological Activity and Mechanism of Action

### TRPA1 Activation

**Supercinnamaldehyde** is a potent activator of the TRPA1 ion channel, with a reported half-maximal effective concentration (EC<sub>50</sub>) of 0.8 μM.

### Covalent Modification of TRPA1

The primary mechanism of TRPA1 activation by **Supercinnamaldehyde** and other electrophilic agonists involves the covalent modification of specific cysteine residues within the N-terminal cytoplasmic domain of the channel. This covalent binding induces a conformational change in the TRPA1 protein, leading to channel opening and subsequent cation influx (primarily Ca<sup>2+</sup> and Na<sup>+</sup>). This influx of cations depolarizes the sensory neuron, leading to the generation of an action potential and the transmission of a sensory signal.



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Mechanism of TRPA1 activation by **Supercinnamaldehyde**.

## Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of TRPA1 agonists like **Supercinnamaldehyde**.

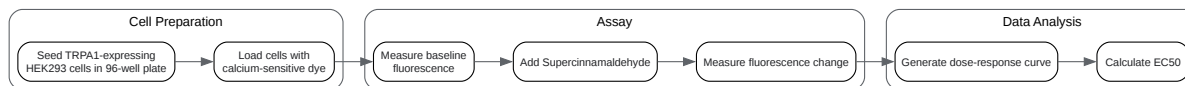
## Cell Culture and Transfection

- **Cell Line:** Human Embryonic Kidney (HEK293) cells are commonly used for heterologous expression of TRPA1 channels.
- **Culture Conditions:** Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- **Transfection:** For transient expression, cells are transfected with a plasmid encoding human TRPA1 using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol. Stable cell lines expressing TRPA1 can also be generated by selection with an appropriate antibiotic.

## Calcium Imaging Assay for TRPA1 Activation

This assay measures the increase in intracellular calcium concentration ( $[Ca^{2+}]_i$ ) upon TRPA1 activation.

- **Cell Plating:** HEK293 cells expressing TRPA1 are seeded onto 96-well black-walled, clear-bottom plates and grown to confluence.
- **Dye Loading:** Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.
- **Compound Addition:** The plate is then placed in a fluorescence microplate reader. Baseline fluorescence is recorded before the automated addition of **Supercinnamaldehyde** at various concentrations.
- **Data Acquisition:** Fluorescence intensity is measured over time. The change in fluorescence upon compound addition is proportional to the increase in  $[Ca^{2+}]_i$ .
- **Data Analysis:** The peak fluorescence response is measured and plotted against the concentration of **Supercinnamaldehyde**. The EC<sub>50</sub> value is determined by fitting the dose-response curve with a sigmoidal function.



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Workflow for a calcium imaging assay.

## Electrophysiology (Whole-Cell Patch-Clamp)

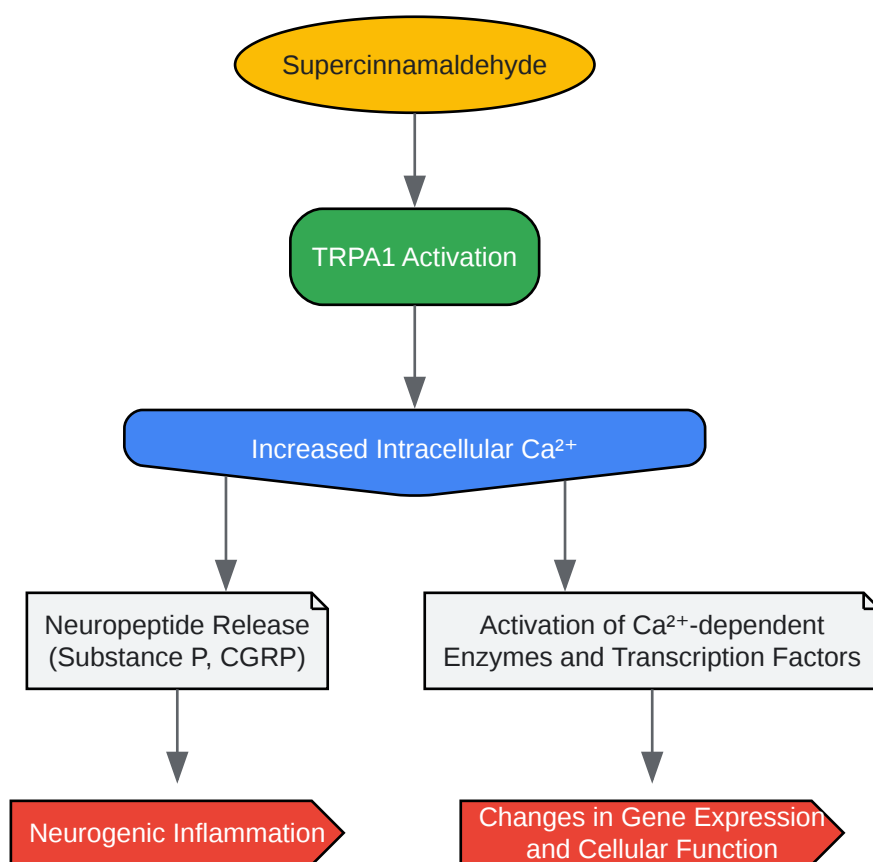
This technique directly measures the ion currents flowing through the TRPA1 channel.

- **Cell Preparation:** TRPA1-expressing cells are plated on glass coverslips.
- **Recording Setup:** A coverslip is transferred to a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution. A glass micropipette filled with an intracellular solution is brought into contact with a single cell.
- **Whole-Cell Configuration:** A high-resistance seal is formed between the pipette and the cell membrane, and then the membrane patch is ruptured to gain electrical access to the cell's interior.
- **Voltage Clamp:** The cell membrane potential is clamped at a holding potential (e.g., -60 mV).
- **Compound Application:** **Supercinnamaldehyde** is applied to the cell via a perfusion system.
- **Current Measurement:** The resulting inward and outward currents are recorded using an amplifier.
- **Data Analysis:** The amplitude of the current is measured and can be used to construct dose-response curves to determine the EC50.

## Downstream Signaling Pathways

Activation of TRPA1 by **Supercinnamaldehyde** leads to an influx of calcium, which acts as a second messenger to initiate a variety of downstream signaling cascades. While specific

downstream pathways for **Supercinnamaldehyde** have not been extensively detailed, the known consequences of TRPA1 activation in sensory neurons include the release of neuropeptides such as Substance P and calcitonin gene-related peptide (CGRP), which contribute to neurogenic inflammation. Furthermore, the increase in intracellular calcium can activate calcium-dependent enzymes and transcription factors, leading to changes in gene expression and cellular function. For the related compound cinnamaldehyde, activation of TRPA1 has been linked to the activation of nitric oxide synthase (NOS).



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Hypothesized downstream signaling of TRPA1 activation.

## Synthesis

A detailed, publicly available, step-by-step synthesis protocol for **Supercinnamaldehyde** (CAS 70351-51-8) is not readily found in the scientific literature. However, based on its structure, a plausible synthetic route would involve a condensation reaction between 1-methyl-2-oxoindoline-3-carbaldehyde and acetone or a related acetyl equivalent. The synthesis of

related 3-alkylidene-2-indolone derivatives has been reported, often involving the condensation of an appropriate indolinone with an aldehyde or ketone.

## Pharmacokinetics and Toxicology

### Pharmacokinetics (ADME)

Specific pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion) for **Supercinnamaldehyde** are not currently available in the public domain. For the structurally related compound, trans-cinnamaldehyde, studies in rodents have shown that it is well-absorbed after oral administration and extensively metabolized, primarily through oxidation of the aldehyde group to cinnamic acid, which is then further metabolized and excreted mainly in the urine.

### Toxicology

A comprehensive toxicological profile for **Supercinnamaldehyde** is not available. However, GHS hazard statements indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation.

For the related compound, trans-cinnamaldehyde, extensive toxicological studies have been conducted. In 2-year feed studies in rats and mice, there was no evidence of carcinogenic activity. At high doses, non-neoplastic lesions in the forestomach and olfactory epithelial pigmentation were observed in mice.

Compound	Finding	Species	Study Type	Source
Supercinnamaldehyde	Causes skin irritation (H315)	N/A	GHS Classification	
Causes serious eye irritation (H319)	N/A	GHS Classification		
May cause respiratory irritation (H335)	N/A	GHS Classification		
trans-Cinnamaldehyde	No evidence of carcinogenic activity	Rat, Mouse	2-year feed study	
Olfactory epithelial pigmentation	Mouse	2-year feed study		
Squamous epithelial hyperplasia of the forestomach	Rat, Mouse	3-month feed study		

## Conclusion

**Supercinnamaldehyde** is a valuable research tool for investigating the role of the TRPA1 ion channel in various physiological and pathological processes. Its potency and specific mechanism of action make it an ideal probe for studying TRPA1 function and for the development of novel therapeutics. Further research is warranted to fully characterize its pharmacokinetic and toxicological profile and to explore its potential therapeutic applications.

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## References

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- 2. Super cinnamaldehyde | C<sub>12</sub>H<sub>11</sub>NO<sub>2</sub> | CID 12480411 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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